molecular formula C12H17NO2 B1676049 4-cyclopentyloxy-3-methoxyaniline CAS No. 105788-15-6

4-cyclopentyloxy-3-methoxyaniline

Cat. No.: B1676049
CAS No.: 105788-15-6
M. Wt: 207.27 g/mol
InChI Key: HLZMPJYNYOHQGL-UHFFFAOYSA-N
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Description

4-Cyclopentyloxy-3-methoxyaniline, with the CAS number 105788-15-6 , is a chemical building block of interest in medicinal chemistry research. This compound, with the molecular formula C12H17NO2 and a molecular weight of 207.27, serves as a versatile aniline derivative for the synthesis of more complex molecules . Its structure, featuring both methoxy and cyclopentyloxy substituents, makes it a potential intermediate in creating pharmacologically active scaffolds. Researchers are exploring such compounds for the development of novel therapeutic agents, inspired by the known bioactivity of related 8-hydroxyquinoline derivatives which exhibit a range of properties including antimicrobial and anticancer effects . As a supplied material, it is intended for use in laboratory research and development settings. Handling should adhere to appropriate safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

105788-15-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopentyloxy-3-methoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-12-8-9(13)6-7-11(12)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3

InChI Key

HLZMPJYNYOHQGL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OC2CCCC2

Canonical SMILES

COC1=C(C=CC(=C1)N)OC2CCCC2

Appearance

Solid powder

Other CAS No.

105788-15-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(cyclopentyloxy)-

Origin of Product

United States

Preparation Methods

The preparation of m-anisidine, 4-(cyclopentyloxy)- involves several synthetic routes. One common method is the catalytic hydrogenation of m-nitroanisole, followed by sedimentation and purification . The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

m-Anisidine, 4-(cyclopentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of m-anisidine, 4-(cyclopentyloxy)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-cyclopentyloxy-3-methoxyaniline can be contextualized by comparing it to analogous aromatic amines. Below is a detailed analysis:

4-Hexyloxyaniline (CAS Not Specified)

  • Structure : Contains a linear hexyloxy group (-O-C₆H₁₃) at the 4-position of aniline, lacking the 3-methoxy group present in the target compound.
  • Molecular Formula: C₁₂H₁₉NO (Molecular Weight: 193.29 g/mol) .
  • Absence of the 3-methoxy group reduces electronic effects on the aromatic ring, which may alter reactivity in electrophilic substitution reactions.

cis (±) 3-[4-Hydroxy-6-benzyloxychroman-3-ylmethyl]-4-methoxyaniline

  • Structure : Features a chroman ring system fused to the aromatic amine, with a benzyloxy group at the 6-position of the chroman and a methoxy group at the 4-position of the aniline .
  • Key Differences :
    • The chroman ring introduces rigidity and additional oxygen functionality, which may enhance binding affinity in pharmaceutical contexts (e.g., as an intermediate in Pfizer’s drug synthesis).
    • The benzyloxy group adds synthetic complexity, requiring protective strategies during preparation.
  • Synthesis : Multi-step process involving hydrolysis and purification, yielding a thick oil .

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

  • Comparison :
    • Demonstrates that cyclopentane derivatives are valued for their conformational stability in agrochemical applications.
    • Synthetic routes for such compounds emphasize yield optimization through hydrolysis and alkylation .

Comparative Data Table

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Complexity
This compound 3-OCH₃, 4-O-cyclopentyl C₁₂H₁₇NO₂ 207.27 Synthetic intermediate Moderate (3 routes)
4-Hexyloxyaniline 4-O-C₆H₁₃ C₁₂H₁₉NO 193.29 Research applications Simple
Chroman derivative Chroman ring, 4-OCH₃, 6-O-benzyl Complex >300 (estimated) Pharmaceutical intermediate High

Research Findings and Inferences

Substituent Effects: The cyclopentyloxy group in this compound likely improves metabolic stability compared to linear alkoxy chains (e.g., hexyloxy) due to reduced enzymatic accessibility .

Synthetic Challenges :

  • The target compound’s synthesis lacks yield data, but analogous compounds like the chroman derivative require multi-step protocols with purification challenges .

Application Gaps :

  • While 4-hexyloxyaniline and the chroman derivative have defined uses (research and pharmaceuticals, respectively), the primary application of this compound remains speculative, necessitating further study.

Q & A

Q. What are the optimal synthetic routes for 4-cyclopentyloxy-3-methoxyaniline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A three-step approach is recommended:

Protection : Protect the amine group of 3-methoxyaniline using tert-butyloxycarbonyl (Boc) to avoid side reactions during alkylation .

Alkylation : Introduce the cyclopentyloxy group via nucleophilic substitution using cyclopentyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

Deprotection : Remove the Boc group using acidic conditions (e.g., HCl in dioxane).
Optimization Strategies :

  • Use Design of Experiments (DOE) to vary temperature, solvent polarity, and catalyst loading.
  • Monitor reaction progress via TLC or HPLC. Typical yields range from 45–65%, depending on purity of intermediates .
ParameterRange TestedOptimal ConditionYield (%)
Temperature60–120°C100°C62
SolventDMF, DMSO, THFDMF58
Reaction Time6–24 hours18 hours65

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹H/¹³C NMR : Confirm substituent positions and cyclopentyl group integration. Aromatic protons typically appear at δ 6.5–7.2 ppm, while methoxy protons resonate at δ 3.7–3.9 ppm .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid for retention and ionization. Expected [M+H]⁺: ~278.3 Da .
  • Contradiction Resolution :
  • Cross-validate using orthogonal methods (e.g., FT-IR for functional groups, elemental analysis for C/H/N ratios).
  • Compare retention times and fragmentation patterns with reference standards .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples to 40–60°C for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track absorbance changes.
  • pH Stability : Test solubility and degradation in buffers (pH 3–9).
    Key Findings :
  • Degradation products (e.g., demethylation or cyclopentyl group cleavage) are detectable at >50°C or under UV exposure. Store in amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in enzyme inhibition assays be systematically addressed?

  • Methodological Answer :
  • Replicate Assays : Use multiple cell lines or enzyme isoforms to confirm specificity.
  • Control Variables : Standardize assay conditions (e.g., ATP concentration, incubation time).
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO >1% may inhibit enzymes) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. What computational strategies are recommended to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. The methoxy group directs electrophilic substitution to the para position.
  • Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., palladium nanoparticles) to predict coupling reaction efficiency.
  • SAR Studies : Modify substituents (e.g., replace cyclopentyl with cyclohexyl) and calculate Hammett constants to correlate structure with activity .

Q. How can degradation pathways of this compound in biological matrices be elucidated?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Major Phase I metabolites include hydroxylation at the cyclopentyl ring.
  • Isotopic Labeling : Use ¹³C-labeled aniline to track degradation intermediates.
  • Kinetic Modeling : Apply Michaelis-Menten equations to quantify enzyme-mediated degradation rates .

Q. What experimental designs are optimal for studying the compound’s role in multi-step synthesis of heterocyclic scaffolds?

  • Methodological Answer :
  • Sequential Coupling : Use Buchwald-Hartwig amination to introduce aryl groups.
  • Cross-Coupling : Optimize Suzuki-Miyaura reactions with boronic acids (Pd(OAc)₂, SPhos ligand, 90°C).
  • High-Throughput Screening : Test 96-well plate formats with varying catalysts (e.g., Pd, Cu) and ligands .
Reaction TypeCatalystYield (%)Purity (%)
Suzuki-MiyauraPd(OAc)₂/SPhos7895
Buchwald-HartwigPd₂(dba)₃/XPhos6592

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using nephelometry.
  • Co-solvency Studies : Blend PEG-400 with water to enhance solubility for in vivo applications.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopentyloxy-3-methoxyaniline
Reactant of Route 2
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4-cyclopentyloxy-3-methoxyaniline

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